Methyl 6-chloro-1H-indazole-3-carboxylate

Overview

Description

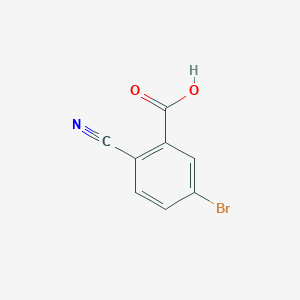

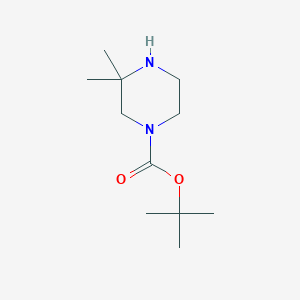

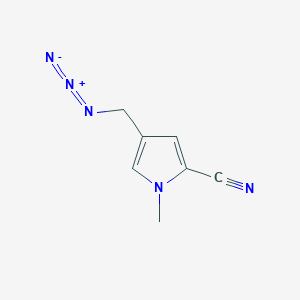

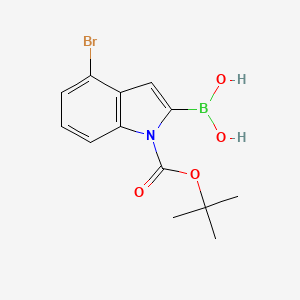

Methyl 6-chloro-1H-indazole-3-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and are often used as building blocks in pharmaceutical chemistry. The indazole ring system is characterized by a benzene ring fused to a pyrazole ring, which in the case of this compound, is substituted with a methyl ester group at the 3-position and a chlorine atom at the 6-position.

Synthesis Analysis

The synthesis of related indazole derivatives has been reported in the literature. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was formed via an intramolecular aliphatic diazonium coupling reaction . This process involved the diazotization of o-aminophenylacetic acid followed by a regioselective electrophilic addition and subsequent tautomerization. Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating appropriate chloro-substituted starting materials.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was elucidated using X-ray crystallography, which revealed a monoclinic class and space group . Similarly, the structure of the methyl ester of 1H-indazole-3-carboxylic acid was confirmed by single-crystal X-ray diffraction, showing that it crystallizes as hydrogen-bonded trimers . These studies highlight the importance of crystallography in understanding the molecular geometry and intermolecular interactions of such compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The indazole ring can participate in electrophilic substitution reactions, nucleophilic substitutions, and coupling reactions. The presence of a methyl ester group in this compound suggests that it could undergo reactions typical of esters, such as hydrolysis, transesterification, and aminolysis. The chlorine atom also provides a site for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and the methyl ester group can affect the compound's boiling point, melting point, solubility, and chemical reactivity. The crystalline form of these compounds, as determined by X-ray diffraction, can provide insights into their stability, packing, and potential for forming polymorphs. The spectroscopic data, including infrared spectroscopy, mass spectrometry, and NMR, are essential for characterizing the purity and confirming the identity of these compounds .

Scientific Research Applications

Thermochemical Properties

- Enthalpy of Formation Studies : Methyl 6-chloro-1H-indazole-3-carboxylate, as a derivative of indazole, has been studied for its thermochemical properties. Research demonstrates the standard molar enthalpy of formation in both condensed and gas phases for similar indazole compounds. This research is significant in understanding the energetic and structural influence of various groups, like carbonyl and acetate, on indazole derivatives (Orozco-Guareño et al., 2019).

Synthesis and Chemical Transformations

- Synthesis and Characterization : Studies have detailed the synthesis of indazole derivatives, including methods and characterization of new compounds. These synthetic pathways are crucial for producing various indazole derivatives for further applications (Reddy et al., 2015).

- N-Acetylated Derivatives : Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, has provided insights into regioselective acetylation processes, structural and conformational characteristics. Such studies are valuable for understanding the reactivity and potential applications of similar indazole compounds (Dzygiel et al., 2004).

Potential Medicinal Applications

- Antitumor Activities : Some indazole derivatives have shown antitumor activities, demonstrating their potential in medicinal chemistry and pharmaceutical research. The development of indazole-based compounds as antitumor agents is an area of active investigation (Chu De-qing, 2011).

Analytical Methods

- HPLC Method Development : High-performance liquid chromatography (HPLC) methods have been developed for the determination of indazole derivatives, highlighting their significance in quality control and pharmaceutical analysis (Rao et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including “Methyl 6-chloro-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their biological activities .

Mechanism of Action

Target of Action

Methyl 6-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . They have been shown to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in various cellular processes, including cell growth and division, and their dysregulation can lead to diseases such as cancer .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound likely interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the activity of these kinases, potentially altering cellular processes and leading to various biological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to the suppression of cell proliferation . Similarly, the modulation of h-sgk activity can influence various cellular processes, including cell volume regulation .

Pharmacokinetics

It has been suggested that indazole derivatives generally have high gi absorption and are bbb permeant . These properties could potentially impact the bioavailability of this compound, influencing its efficacy and safety.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by indazole derivatives . For instance, its anticancer activity could result from the inhibition of cell proliferation due to its interaction with target kinases . Its anti-inflammatory activity could be due to the inhibition of mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

properties

IUPAC Name |

methyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYJEMREXVWPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635047 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717134-47-9 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetic acid](/img/structure/B1290363.png)